Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate

Lipophilicity Physicochemical profiling Nitroaryl esters

Sourcing a reliable protected aniline building block with the 2,6-dichloro-4-nitro motif? This compound provides a validated entry to methyl 2-(4-amino-2,6-dichlorophenyl)acetate via catalytic hydrogenation (12.7 g scale demonstrated). The 4-nitro group acts as a masked amine, enabling downstream amide coupling, sulfonamide formation, or diazotization. With negligible enzyme inhibition (IC₅₀ ~180 µM against dihydroorotase), it serves as an inert scaffold for fragment-based libraries. Available in multiple pack sizes with rapid global shipping.

Molecular Formula C9H7Cl2NO4
Molecular Weight 264.06
CAS No. 88135-25-5
Cat. No. B2548379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,6-dichloro-4-nitrophenyl)acetate
CAS88135-25-5
Molecular FormulaC9H7Cl2NO4
Molecular Weight264.06
Structural Identifiers
SMILESCOC(=O)CC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C9H7Cl2NO4/c1-16-9(13)4-6-7(10)2-5(12(14)15)3-8(6)11/h2-3H,4H2,1H3
InChIKeyUYXKZLNFKXTYHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate: Key Intermediate Overview


Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate (CAS 88135-25-5) is a disubstituted nitroaryl acetate ester with the molecular formula C9H7Cl2NO4 and a molecular weight of 264.06 g/mol . The compound features a phenyl ring bearing chlorine atoms at the 2- and 6-positions and a nitro group at the 4-position, with a methyl acetate side chain. This specific substitution pattern places it within the broader class of nitroarylacetic acid esters, which are versatile intermediates for synthesizing pharmaceuticals, agrochemicals, and fine chemicals [1]. Its primary documented utility is as a protected precursor to the corresponding aniline via catalytic hydrogenation of the nitro group, enabling further downstream functionalization .

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate: Why Generic Substitution Fails


In-class nitroaryl acetate esters cannot be interchanged without risk of divergent reactivity and biological outcomes. The 2,6-dichloro-4-nitro substitution pattern imposes a unique electronic environment: the electron-withdrawing chlorine atoms and nitro group collectively deactivate the aromatic ring, modulate the ester carbonyl electrophilicity, and determine the regioselectivity of subsequent nucleophilic aromatic substitution or reduction steps [1]. For instance, the 2,6-dichloro isomer exhibits a predicted logP of 3.09, differing measurably from the 2,5-dichloro analog, which alters solubility and membrane partitioning . Attempted direct replacement with the free carboxylic acid (CAS 88135-31-3) would forego the ester protecting group essential for many synthetic sequences, while analogs lacking the 4-nitro group lose the key reduction handle used to generate the corresponding aniline building block . These physicochemical and reactivity differences translate into non-interchangeability in both synthetic route planning and biological assay contexts.

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate: Differentiation Evidence


Lipophilicity Differentiation from Free Acid and Regioisomers

The predicted octanol-water partition coefficient (logP) for the title compound is 3.09, derived from the ACD/Labs Percepta model . This value differentiates it from the corresponding free carboxylic acid, (2,6-dichloro-4-nitrophenyl)acetic acid, for which the esterification increases lipophilicity by approximately 2 log units (estimated based on the methyl ester increment). Compared to the 2,5-dichloro-4-nitro regioisomer (CAS 38411-17-5, N-(2,5-dichloro-4-nitrophenyl)acetamide), which has a molecular weight of 249.05 g/mol and different hydrogen-bonding capacity due to the acetamide linkage, the title compound's ester moiety provides distinct solubility and membrane-permeability characteristics relevant to both synthetic intermediate handling and any biological screening campaigns [1].

Lipophilicity Physicochemical profiling Nitroaryl esters

Nitro Reduction to Aniline Intermediate

A documented synthetic procedure using the title compound at 12.7 g (47.13 mmol) scale with Raney Nickel (3 g) in methanol (500 mL) under hydrogen atmosphere at room temperature for 3.5 hours cleanly affords the corresponding aniline (methyl 2-(4-amino-2,6-dichlorophenyl)acetate), confirmed by ESI-MS at m/z 232.0/234.0 [M-H]⁻ and LCMS retention time of 3.11 min [1]. This reduction pathway is not accessible for non-nitro analogs such as methyl 2-(2,6-dichlorophenyl)acetate (CAS N/A), which lacks the reducible nitro handle. The 4-nitro group thus provides a well-precedented entry point for generating aniline building blocks, a key differentiator from de-nitro phenylacetate esters.

Catalytic hydrogenation Nitro reduction Intermediate synthesis

Dihydroorotase Inhibition Baseline vs Kinase Inhibitors

In a biochemical screen for dihydroorotase inhibition using enzyme from mouse Ehrlich ascites cells at pH 7.37, the title compound exhibited an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at a test concentration of 10 µM [1]. This weak inhibition profile stands in stark contrast to structurally unrelated but therapeutically relevant kinase inhibitors such as PD173955, which inhibit Bcr-Abl with IC₅₀ values of 1–2 nM . The data indicate that this compound does not possess intrinsic potent enzyme inhibitory activity, reinforcing its primary role as a synthetic intermediate rather than a bioactive scaffold. This low-potency baseline is valuable for researchers screening compound libraries, as it reduces the likelihood of confounding off-target effects when the compound is employed as a building block.

Enzyme inhibition Dihydroorotase BindingDB

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate: High-Value Applications


Divergent Aniline Library Synthesis via Nitro Reduction

The most compelling use case for this compound is as a precursor to methyl 2-(4-amino-2,6-dichlorophenyl)acetate via catalytic hydrogenation. The documented 12.7 g scale reduction with Raney Ni/H₂ [1] provides a validated entry point for generating the aniline building block, which can then be elaborated through amide coupling, sulfonamide formation, or diazotization to access diverse compound libraries. This application exploits the unique 4-nitro group as a masked amine, a functionality absent in non-nitrated phenylacetate analogs.

Agrochemical Intermediate with Ortho-Dichloro Substitution

The 2,6-dichloro substitution pattern is a recurring motif in herbicides and fungicides (e.g., dichlobenil, 2,6-dichloro-4-nitroaniline-based fungicides such as dicloran) [2]. The title compound's predicted logP of 3.09 and the presence of both chlorine atoms and the ester handle make it a suitable intermediate for synthesizing novel analogs in this agrochemical space, where the ortho-chlorine atoms confer metabolic stability and the nitro group serves as a derivatization point.

Inert Building Block in Screening Libraries

With a measured IC₅₀ of ~180 µM against dihydroorotase [3], this compound exhibits negligible enzyme inhibition at typical screening concentrations (1–10 µM). Medicinal chemistry groups assembling fragment or diversity libraries can confidently employ this scaffold as an inert core for further elaboration, minimizing the risk of assay interference from the unelaborated starting material. This contrasts with more potent nitroaromatic compounds that may act as non-specific enzyme inhibitors.

Reference Standard for Nitroaryl Ester Profiling

With validated ChemSpider data including predicted density (1.5±0.1 g/cm³), boiling point (345.5±37.0 °C), and logP (3.09) , this compound can serve as a calibration or reference standard in chromatographic method development and computational model training for nitroaryl ester compound series.

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